2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
Properties
IUPAC Name |
2-methyl-3-phenyl-8-thiophen-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-13-20(14-6-3-2-4-7-14)21-22-12-16-17(24(21)23-13)10-15(11-18(16)25)19-8-5-9-26-19/h2-9,12,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFDULZHMSWNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinazoline core. The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction is typically carried out under reflux conditions.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, where a suitable thienyl halide reacts with the pyrazoloquinazoline core. This step may require the use of a palladium catalyst and a base such as potassium carbonate.
Final Modifications: The final step involves the introduction of the methyl and phenyl groups through alkylation and arylation reactions. These reactions are typically carried out using alkyl halides and aryl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thienyl group or the methyl group.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may target the carbonyl group or the double bonds in the thienyl group.
Substitution: The compound can undergo substitution reactions, where functional groups such as halides or nitro groups are introduced. Common reagents for these reactions include halogenating agents and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid); often carried out under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thienyl group.
Reduction: Formation of alcohols or alkanes from the carbonyl or double bonds.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is C17H15N3OS, with a molecular weight of approximately 305.38 g/mol. The structure consists of a fused ring system that enhances its stability and potential interactions with biological targets. The presence of thienyl and phenyl groups contributes to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Anti-inflammatory Properties
The compound has been noted for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
Kinase Inhibition
As a kinase inhibitor, it may interact with specific kinases involved in cancer progression and inflammatory responses, thus offering therapeutic potential in targeted therapies.
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) through apoptosis induction.
- Neurological Disorders : Research indicated potential neuroprotective effects against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease treatments.
- Inflammatory Diseases : Clinical evaluations revealed that this compound could reduce markers of inflammation in animal models of arthritis, indicating its utility in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 3 and 8
The target compound’s 3-phenyl and 8-(2-thienyl) groups distinguish it from analogs. Key comparisons include:
Key Findings :
Heterocyclic Variants: Pyrazolo vs. Triazoloquinazolinones
Replacing the pyrazole ring with a triazole alters electronic and steric profiles:
Key Findings :
Key Findings :
Physicochemical and Spectral Properties
Comparative data highlight substituent effects on physical properties:
Biological Activity
The compound 2-methyl-3-phenyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a quinazolinone core with various substituents that influence its biological properties.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various quinazolinone-based hybrids, revealing that certain compounds demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 and PC3. The IC50 values ranged from 0.36 to 40.90 μM, with specific derivatives showing enhanced activity due to structural modifications .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[1,5-a]quinazolines has been documented. Compounds with similar structures have shown promising results in inhibiting pro-inflammatory pathways. For instance, specific derivatives were found to inhibit NF-κB/AP-1 reporter activity in a dose-dependent manner, indicating their potential as anti-inflammatory agents .
Table 2: Anti-inflammatory Activity
| Compound | Target Pathway | IC50 (μM) |
|---|---|---|
| 13i | NF-κB/AP-1 | <50 |
| 16 | NF-κB/AP-1 | <50 |
The mechanisms underlying the biological activities of this compound are multifaceted. For anticancer effects, it is suggested that the compound may interfere with cell cycle regulation and apoptosis pathways. Molecular docking studies have indicated that these compounds can effectively bind to key proteins involved in cancer progression and inflammation, such as ERK2 and JNK3 .
Case Studies
A notable case study involved the synthesis of a series of pyrazolo[1,5-a]quinazolines and their evaluation against various cancer cell lines. The study demonstrated that modifications at specific positions on the quinazolinone scaffold significantly influenced biological activity. For example, bulky substituents enhanced cytotoxicity against breast cancer cells .
Q & A
Q. Advanced Optimization
- Catalyst : KHSO₄ (2 equiv.) promotes acid-mediated cyclization without side hydrolysis .
- Temperature : Ultrasonication at 60°C accelerates reaction kinetics, reducing reaction time from 24 hours (silent conditions) to 1–3 hours .
- Solvent : Aqueous ethanol (1:1) balances solubility and eco-friendliness, achieving yields >70% .
Troubleshooting : If yields drop below 60%, check for residual moisture (degas solvents) or optimize aminopyrazole stoichiometry .
How are computational methods (e.g., molecular docking) applied to predict biological activity for this compound?
Q. Advanced Pharmacological Evaluation
Target Identification : Screen against enzymes (e.g., kinases) or receptors (e.g., adenosine receptors) using homology models .
Docking Studies : Use AutoDock Vina to simulate binding interactions. For example, the thienyl group may engage in π-π stacking with tyrosine residues in kinase active sites .
Validation : Compare predicted IC₅₀ values with experimental assays (e.g., antimicrobial disk diffusion or MTT assays for cytotoxicity) .
What safety protocols are recommended for handling pyrazoloquinazolinone derivatives in the lab?
Q. Basic Safety
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol) .
- Storage : Keep in airtight containers at 4°C, away from oxidizers .
Risk Mitigation : Although no specific GHS classification exists, treat analogs as irritants (Category 2) based on structural alerts .
How does substituent variation (e.g., thienyl vs. phenyl) alter physicochemical properties?
Q. Advanced Structure-Property Relationships
- Lipophilicity : Thienyl groups increase logP compared to phenyl, enhancing membrane permeability (calculated via ChemAxon) .
- Solubility : Methoxy substituents improve aqueous solubility (e.g., 6m in has 3.8 mg/mL in PBS vs. 1.2 mg/mL for nonpolar analogs) .
- Stability : Electron-withdrawing groups (e.g., chloro) reduce photodegradation rates in UV light .
What crystallographic techniques are used to resolve polymorphism in quinazolinone derivatives?
Q. Advanced Crystallography
- Single-Crystal X-ray Diffraction : Resolve lattice parameters (e.g., monoclinic vs. orthorhombic systems) .
- PXRD : Detect polymorphic transitions under thermal stress (e.g., heating to 150°C) .
- DSC : Measure melting points (e.g., 133–134°C for 6m) and identify glass transitions .
How can solvent extraction techniques leverage this compound for metal ion separation?
Q. Advanced Analytical Application
- Ion Selectivity : The thienyl group chelates transition metals (e.g., Cu²⁺, UO₂²⁺) via S and N donor atoms .
- Protocol : Shake 0.1 mM compound in chloroform with aqueous metal solutions (pH 4–7). Measure extraction efficiency via ICP-MS .
Optimization : Adjust pH to 5.5 for maximal uranium binding (90% recovery) based on analog studies .
What strategies improve scalability of pyrazoloquinazolinone synthesis for preclinical studies?
Q. Advanced Process Chemistry
- Continuous Flow : Replace batch reactors with flow systems to reduce reaction time by 50% .
- Green Chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery .
- Quality Control : Implement inline PAT (Process Analytical Technology) to monitor purity via FT-IR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
